Home > Products > Screening Compounds P97277 > Valproylcarnitine
Valproylcarnitine -

Valproylcarnitine

Catalog Number: EVT-1570566
CAS Number:
Molecular Formula: C15H29NO4
Molecular Weight: 287.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Valproylcarnitine is a compound formed from the conjugation of valproic acid and carnitine, primarily recognized as a metabolite of valproic acid, a widely used anticonvulsant medication. The compound plays a significant role in the metabolism of valproic acid, particularly in its transport into mitochondria, where it undergoes further metabolic processes. Valproylcarnitine is particularly notable for its implications in the treatment of conditions such as epilepsy and bipolar disorder, where valproic acid is commonly prescribed.

Source

Valproylcarnitine is synthesized in the body during the metabolism of valproic acid, which is extensively metabolized in the liver through various pathways, including β-oxidation. The formation of valproylcarnitine occurs when valproic acid combines with carnitine, a nutrient essential for fatty acid metabolism. This process is crucial for facilitating the transport of fatty acids into mitochondria for energy production.

Classification

Valproylcarnitine belongs to the class of acylcarnitines, which are esters formed from carnitine and acyl groups derived from fatty acids. It is classified as a medium-chain acylcarnitine due to its structure and metabolic functions.

Synthesis Analysis

Methods

The synthesis of valproylcarnitine occurs primarily through enzymatic reactions in the liver. The initial step involves the activation of valproic acid to form valproyl-CoA, facilitated by acyl-CoA synthetase. Subsequently, valproyl-CoA interacts with carnitine via the action of carnitine palmitoyltransferase 1, resulting in the formation of valproylcarnitine.

Technical Details

  1. Activation: Valproic acid is converted to valproyl-CoA by acyl-CoA synthetase.
  2. Formation: Valproyl-CoA is then transported across the mitochondrial membrane where it reacts with carnitine to form valproylcarnitine.
  3. Enzymatic Pathway: The process involves enzymes such as carnitine palmitoyltransferase 1 and translocase which facilitate the exchange and transport of acylcarnitines across mitochondrial membranes.
Molecular Structure Analysis

Structure

Valproylcarnitine consists of a carnitine backbone with a valproic acid moiety attached. Its chemical structure can be represented as:

C13H25NO4\text{C}_{13}\text{H}_{25}\text{N}\text{O}_4

Data

  • Molecular Weight: Approximately 273.36 g/mol
  • Chemical Formula: C₁₃H₂₅NO₄
  • Functional Groups: Contains hydroxyl (-OH), amine (-NH), and carboxylic acid (-COOH) groups.
Chemical Reactions Analysis

Reactions

Valproylcarnitine participates in various metabolic reactions within the mitochondria:

  1. Conversion to Valproyl-CoA: In the mitochondrial matrix, valproylcarnitine is transformed back into valproyl-CoA by specific transferases.
  2. β-Oxidation: Valproyl-CoA enters β-oxidation pathways for energy production.

Technical Details

The conversion processes are facilitated by mitochondrial enzymes that ensure efficient energy metabolism and prevent toxic accumulation of intermediates like ammonia during high-dose therapies.

Mechanism of Action

Process

The mechanism through which valproylcarnitine operates primarily involves its role in transporting fatty acids into mitochondria for oxidation. This process is crucial for maintaining cellular energy levels and preventing toxicity associated with excess free fatty acids and their derivatives.

Data

  • Transport Mechanism: Utilizes the "carnitine shuttle" system to facilitate the movement of acyl groups across mitochondrial membranes.
  • Metabolic Pathways: Engages in both β-oxidation and ω-oxidation processes, particularly during prolonged or high-dose administration of valproic acid.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water due to its ionic nature.

Chemical Properties

  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Reacts with various nucleophiles due to its electrophilic carbon centers.

Relevant Data or Analyses

Studies have shown that alterations in plasma concentrations of valproylcarnitine can indicate changes in metabolic states during treatment with valproic acid, highlighting its utility as a biomarker for monitoring therapeutic efficacy and safety.

Applications

Scientific Uses

Valproylcarnitine has several applications in clinical and research settings:

  1. Biomarker for Monitoring: Used to assess metabolic status during therapy with valproic acid.
  2. Research on Metabolic Disorders: Investigated for its role in understanding fatty acid metabolism disorders and potential therapeutic strategies.
  3. Clinical Implications: Its levels can inform clinicians about potential side effects related to carnitine depletion during long-term treatment with valproic acid.
Introduction to Valproylcarnitine

Valproic Acid (VPA) Pharmacology and Clinical Applications

Valproic acid (2-propylpentanoic acid) is a branched-chain fatty acid with broad therapeutic applications in epilepsy, bipolar disorder, and migraine prophylaxis. Its pharmacological actions stem from multiple mechanisms: inhibition of voltage-gated sodium channels, potentiation of GABAergic neurotransmission, and histone deacetylase (HDAC) inhibition [3]. VPA undergoes extensive hepatic metabolism via four primary pathways:

  • Glucuronidation (50%): Forms non-toxic valproyl-glucuronide
  • Mitochondrial β-oxidation (40%): Produces 3-OH-VPA and 3-keto-VPA
  • Microsomal ω-oxidation (10%): Generates 4-en-VPA and 5-OH-VPA
  • Carnitine conjugation: Yields valproylcarnitine via carnitine shuttle [1] [7]

Table 1: Primary Metabolic Pathways of Valproic Acid

PathwayMetabolitesToxicity Potential
β-oxidation3-OH-VPA, 3-keto-VPALow
ω-oxidation4-en-VPA, 5-OH-VPAHigh (hepatotoxic)
ConjugationValproylcarnitineMedium (carnitine depletion)
GlucuronidationValproyl-glucuronideNone

Protein binding saturation occurs at high concentrations (>150 μg/mL), increasing free VPA fraction and tissue penetration. This saturable binding explains delayed neurological toxicity in overdose despite falling total serum levels [7] [9]. The carnitine-dependent β-oxidation pathway becomes crucial when ω-oxidation produces toxic metabolites like 4-en-VPA, implicated in mitochondrial dysfunction [1] [6].

Emergence of Valproylcarnitine in VPA Metabolism Research

Valproylcarnitine was first identified as a minor urinary metabolite in the 1980s when researchers investigated VPA-associated carnitine depletion. It forms via a three-step process:

  • Cytosolic activation: VPA + CoA → Valproyl-CoA (acyl-CoA synthetase)
  • Transesterification: Valproyl-CoA + Carnitine → Valproylcarnitine (carnitine palmitoyltransferase I)
  • Mitochondrial import: Mediated by carnitine-acylcarnitine translocase (CACT) [1] [2]

Clinical studies in pediatric populations revealed that chronic VPA therapy reduces plasma free carnitine by 25-50% while increasing valproylcarnitine excretion 8-fold [4]. This metabolite was initially considered a detoxification product but later recognized as a contributor to carnitine shuttle dysregulation. Key research findings include:

  • Excretion Correlation: Up to 3% of VPA dose excreted as valproylcarnitine [1]
  • Brain Penetration: Animal studies show carnitine supplementation increases free VPA concentrations in brain tissue by 38% (P<0.05), suggesting valproylcarnitine may cross the blood-brain barrier [8]
  • Toxicity Biomarker: Elevated plasma valproylcarnitine correlates with hyperammonemia (r=0.72) and encephalopathy in chronic VPA users [4] [6]

Table 2: Carnitine Status in Pediatric Epilepsy Patients on Chronic VPA

ParameterControl GroupVPA Group (6 months)VPA Group (12 months)
Free Carnitine45.2 ± 5.1 μmol/L32.8 ± 4.3 μmol/L*28.1 ± 3.9 μmol/L*
Ammonia28 ± 6 μg/dL98 ± 22 μg/dL*127 ± 29 μg/dL*
ValproylcarnitineNot detected15.3 ± 3.8 μmol/L*22.7 ± 5.1 μmol/L*

*P<0.01 vs controls [4]

Significance of Carnitine Shuttle Dysregulation in VPA-Induced Toxicity

Valproylcarnitine formation initiates a cascade of mitochondrial disruptions central to VPA toxicity:

Competitive Carnitine Displacement

  • Valproylcarnitine competes with endogenous acylcarnitines (e.g., palmitoylcarnitine) for CACT transporters
  • Displaces acetylcarnitine from mitochondria, reducing acetyl-CoA for Krebs cycle [2] [6]
  • Depletes hepatic free carnitine pools (50-70% reduction after 12 months VPA therapy) [4]

Toxic Metabolite Shift

Carnitine deficiency shunts VPA metabolism toward ω-oxidation:

  • Increased 4-en-VPA production (30-40% higher in carnitine-deficient models)
  • 4-en-VPA inhibits carbamoyl phosphate synthetase-1 (CPS-1), rate-limiting urea cycle enzyme
  • Resultant hyperammonemia (plasma NH₃ >100 μmol/L in 48% of chronic VPA users) [1] [6]

Quantitative Systems Pharmacology (QSP) modeling demonstrates that carnitine supplementation at 2×VPA dose normalizes ammonia kinetics by restoring β-oxidation flux [6]. The metabolic disruptions follow a self-perpetuating cycle:

graph LRA[Valproylcarnitine Formation] --> B[Carnitine Depletion]B --> C[Reduced β-oxidation]C --> D[Increased ω-oxidation]D --> E[4-en-VPA Accumulation]E --> F[Urea Cycle Inhibition]F --> G[Hyperammonemia]G --> H[Mitochondrial Dysfunction]H --> A

Energy Metabolism Impairment

  • Depleted acetylcarnitine reduces acetyl-CoA for ATP production
  • Secondary inhibition of fatty acid β-oxidation causes lipid accumulation and lactic acidosis
  • Plasma lactate increases exponentially with VPA concentration:Lactate (mmol/L) = 1.3 × e^(0.003 × [VPA]) (R²=0.89) [5]

Hemodialysis in acute overdose removes valproylcarnitine 4.7× faster than endogenous carnitine, confirming its contribution to toxicity [7] [10]. However, L-carnitine supplementation in overdose shows paradoxical effects: while restoring β-oxidation, it may transiently increase free VPA brain concentrations, complicating neurological recovery [5] [8].

Properties

Product Name

Valproylcarnitine

IUPAC Name

3-(2-propylpentanoyloxy)-4-(trimethylazaniumyl)butanoate

Molecular Formula

C15H29NO4

Molecular Weight

287.39 g/mol

InChI

InChI=1S/C15H29NO4/c1-6-8-12(9-7-2)15(19)20-13(10-14(17)18)11-16(3,4)5/h12-13H,6-11H2,1-5H3

InChI Key

FJMHZSLUVROGSY-UHFFFAOYSA-N

Synonyms

valproylcarnitine

Canonical SMILES

CCCC(CCC)C(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.